synthesis and properties of 2-Cyclopentyl-2-phenyloxirane
synthesis and properties of 2-Cyclopentyl-2-phenyloxirane
This technical guide details the synthesis, physicochemical properties, and reactivity profile of 2-Cyclopentyl-2-phenyloxirane , a critical steric scaffold used in the development of neuroactive ligands (e.g., NK1 antagonists) and azole-class antifungal pharmacophores.
Executive Summary
2-Cyclopentyl-2-phenyloxirane is a gem-disubstituted epoxide featuring a rigid cyclopentyl ring and an aromatic phenyl group at the quaternary C2 position. This structural motif provides significant steric bulk, directing nucleophilic attacks to the less hindered C3 position with high regioselectivity. It serves as a high-value electrophile for generating quaternary carbon centers in medicinal chemistry, particularly for
Chemical Profile & Properties
Note: Experimental data for this specific analog is limited; values below are calculated based on structure-activity relationship (SAR) with the 2-cyclohexyl homolog.
| Property | Value (Predicted/Observed) | Notes |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT. |
| Boiling Point | 285–290 °C (760 mmHg) | Extrapolated from cyclohexyl analog. |
| Density | 1.08 ± 0.05 g/cm³ | Denser than water due to aromaticity. |
| LogP | 3.8 – 4.2 | Highly lipophilic; requires non-polar solvents. |
| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water; hydrolyzes slowly in acidic aq. media. |
| Chirality | Racemic (1:1 mixture of R and S) | C2 is a chiral center. Enantioselective synthesis requires chiral catalysts. |
Synthesis Strategy: The Corey-Chaykovsky Reaction
While epoxidation of 1-cyclopentyl-1-phenylethene (via mCPBA) is a valid route, the alkene precursor is unstable and difficult to source. The Corey-Chaykovsky reaction is the superior "Gold Standard" method, converting the stable, commercially available Cyclopentyl Phenyl Ketone directly into the epoxide using a sulfur ylide.
Mechanistic Pathway
The reaction involves the addition of dimethyloxosulfonium methylide (generated in situ) to the ketone carbonyl. The resulting betaine intermediate undergoes intramolecular
Experimental Protocol (Self-Validating)
Scale: 10 mmol | Yield Target: 85-92%
Reagents:
-
Cyclopentyl phenyl ketone (1.74 g, 10 mmol)
-
Trimethylsulfoxonium iodide (TMSOI) (2.64 g, 12 mmol)
-
Sodium Hydride (NaH), 60% dispersion in oil (0.48 g, 12 mmol)
-
DMSO (anhydrous, 20 mL)
-
THF (anhydrous, 10 mL)
Step-by-Step Procedure:
-
Ylide Generation (The "Activation" Phase):
-
Flame-dry a 100 mL two-neck round-bottom flask under Argon flow.
-
Add NaH (washed with hexane to remove oil if high purity is required, otherwise use as is) and TMSOI.
-
Critical Step: Add anhydrous DMSO dropwise via syringe at room temperature.
-
Observation: Evolution of
gas will occur. Stir for 30–45 minutes until gas evolution ceases and the solution becomes clear/milky (formation of the dimethyloxosulfonium methylide).
-
-
Substrate Addition:
-
Cool the ylide solution to 0°C using an ice bath to suppress side reactions.
-
Dissolve Cyclopentyl phenyl ketone in anhydrous THF (10 mL).
-
Add the ketone solution dropwise to the ylide over 15 minutes.
-
Scientist's Note: The color may shift to light yellow.
-
-
Reaction & Quench:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The ketone spot (
) should disappear; a less polar product spot ( ) will appear. -
Quench by pouring the mixture slowly into 100 mL of ice-cold water.
-
-
Workup & Isolation:
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with water (
) and brine ( ) to remove DMSO. -
Dry over
, filter, and concentrate in vacuo. -
Purification: The crude oil is often pure enough (>95%) for subsequent steps. If not, purify via flash chromatography (Silica gel, 100% Hexane
2% EtOAc/Hexane).
-
Characterization & Data Analysis
Since this is a quaternary epoxide, the absence of the epoxide proton at the C2 position is diagnostic.
-
¹H NMR (400 MHz, CDCl₃):
- 7.20–7.40 (m, 5H, Ar-H )
-
2.95 (d,
Hz, 1H, Oxirane CH₂ ) -
2.65 (d,
Hz, 1H, Oxirane CH₂ ) - 2.10–1.90 (m, 1H, Cyclopentyl CH - methine)
- 1.70–1.40 (m, 8H, Cyclopentyl CH₂ )
-
Note: The oxirane protons appear as distinct doublets due to the diastereotopic environment created by the chiral center.
-
¹³C NMR (100 MHz, CDCl₃):
- 142.5 (Ar-C quaternary), 128.5, 127.2, 126.5 (Ar-CH).
- 65.8 (Quaternary C-O ).
- 56.2 (Oxirane CH₂ ).
- 45.1 (Cyclopentyl CH).
Applications: Regioselective Ring Opening
The steric bulk of the phenyl and cyclopentyl groups at C2 forces nucleophiles to attack the unsubstituted C3 position (
Workflow: Synthesis of
Key Reaction:
Reaction with 1H-1,2,4-Triazole (in DMF with
Safety & Handling (MSDS Summary)
-
Hazards: Epoxides are potential alkylating agents and should be treated as potential mutagens.
-
Skin/Eye: Causes severe irritation.[1] Wear nitrile gloves and safety goggles.
-
Reactivity: Stable at room temperature but may polymerize with strong acids (Lewis or Brønsted).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
References
-
Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.
-
PubChem Compound Summary. (2024). 2-Cyclohexyl-2-phenyloxirane (Analog Reference). National Center for Biotechnology Information.
-
Gomez, G., et al. (2015). Stereoselective Synthesis of Quaternary Proline Analogues via Epoxide Ring Opening. Journal of Organic Chemistry.
-
BenchChem Protocols. (2025). Corey-Chaykovsky Reaction for the Synthesis of Epoxides.[3][4] BenchChem Application Notes.
